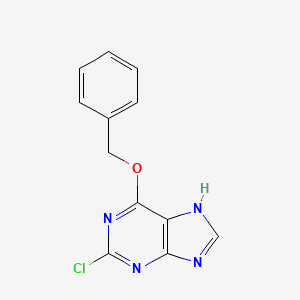

6-(BENZYLOXY)-2-CHLORO-1H-PURINE

Description

Structure

3D Structure

Properties

CAS No. |

104121-30-4 |

|---|---|

Molecular Formula |

C12H9ClN4O |

Molecular Weight |

260.68 g/mol |

IUPAC Name |

2-chloro-6-phenylmethoxy-7H-purine |

InChI |

InChI=1S/C12H9ClN4O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15,16,17) |

InChI Key |

XKVATRYEPITAPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Benzyloxy 2 Chloro 1h Purine and Its Purine Analogues

Strategies for O6-Benzyloxypurine Moiety Introduction

The introduction of a benzyloxy group at the C6 position of the purine (B94841) ring is a crucial step in the synthesis of the target compound. This is typically achieved through nucleophilic substitution reactions on a suitable purine precursor.

Nucleophilic Substitution of 6-Chloropurine (B14466) Derivatives

A primary method for synthesizing 6-benzyloxypurines involves the nucleophilic substitution of a chlorine atom at the C6 position of a purine derivative with a benzyl (B1604629) alkoxide. researchgate.net This reaction is a versatile and widely used strategy for introducing alkoxy groups onto the purine ring. researchgate.net The starting material is often a 6-chloropurine derivative, which is commercially available or can be synthesized through various routes. wipo.int

The reaction proceeds by treating the 6-chloropurine with benzyl alcohol in the presence of a base. The base deprotonates the benzyl alcohol to form the more nucleophilic benzyl alkoxide, which then attacks the electron-deficient C6 position of the purine ring, displacing the chloride ion. The choice of base and solvent can influence the reaction yield and selectivity.

A specific example of this methodology is the synthesis of 6-benzyloxy-2-chloro-1H-purine from 2,6-dichloropurine (B15474). In this case, the greater reactivity of the C6-chloro substituent compared to the C2-chloro substituent allows for selective substitution at the C6 position.

Phase-Transfer Catalysis in 6-Benzyloxypurine (B160809) Synthesis

Phase-transfer catalysis (PTC) offers a highly efficient and simplified method for the synthesis of 6-benzyloxypurines. tandfonline.comnih.gov This technique is particularly advantageous when dealing with reactants that are soluble in different, immiscible phases, such as an aqueous phase containing the nucleophile and an organic phase containing the purine substrate. phasetransfer.combiomedres.usresearchgate.netyoutube.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase, where the reaction occurs. biomedres.usprinceton.edu

In the context of 6-benzyloxypurine synthesis, the reaction can be carried out by reacting a 6-chloropurine derivative with benzyl alcohol under basic conditions in a two-phase system. The phase-transfer catalyst forms an ion pair with the benzyl alkoxide, which is then soluble in the organic phase and can readily react with the purine substrate. tandfonline.com This method often leads to high yields and simplifies the work-up procedure, as the catalyst can be easily separated from the product. phasetransfer.com The use of PTC can also enhance reaction rates and allow for milder reaction conditions. biomedres.usresearchgate.net

Table 1: Comparison of Synthetic Methods for O6-Benzyloxypurine Moiety Introduction

| Feature | Nucleophilic Substitution of 6-Chloropurine Derivatives | Phase-Transfer Catalysis in 6-Benzyloxypurine Synthesis |

|---|---|---|

| Principle | Direct displacement of a C6-chloro group by a benzyl alkoxide. | A catalyst facilitates the transfer of the benzyl alkoxide nucleophile between immiscible phases to react with the purine substrate. tandfonline.comnih.govphasetransfer.combiomedres.usresearchgate.netyoutube.com |

| Typical Reactants | 6-Chloropurine derivative, benzyl alcohol, base. researchgate.netwipo.int | 6-Chloropurine derivative, benzyl alcohol, base, phase-transfer catalyst. tandfonline.com |

| Advantages | A fundamental and well-established method. researchgate.net | High yields, simplified work-up, milder reaction conditions, and enhanced reaction rates. tandfonline.comphasetransfer.combiomedres.usresearchgate.net |

| Considerations | The choice of base and solvent is crucial for reaction efficiency. | The selection of an appropriate phase-transfer catalyst and solvent system is important. princeton.edu |

Approaches for 2-Chloro Substitution and 2,6-Disubstituted Purine Scaffolds

The presence of a chlorine atom at the C2 position of the purine ring is a key feature of the target molecule, providing a handle for further functionalization. The synthesis of 2,6-disubstituted purines requires careful control of regioselectivity. nih.gov

Regioselective Halogenation Methodologies

Achieving regioselective halogenation at the C2 position of the purine ring can be challenging due to the presence of multiple reactive sites. Direct halogenation of a purine can often lead to a mixture of products. However, specific methodologies have been developed to favor C2-halogenation.

One approach involves the use of a suitable protecting group strategy to block other reactive positions, thereby directing the halogenation to the desired C2 position. Another strategy relies on the inherent reactivity differences of the various positions on the purine ring under specific reaction conditions. For instance, the bromination of purine nucleosides at the C-8 position can be achieved with high efficiency using reagents like 1,3-dibromo-5,5-dimethylhydantoin. nih.gov While this example is for C8-bromination, similar principles of reagent and condition selection can be applied to target the C2 position.

Furthermore, the synthesis of 2,6-disubstituted purines can start from a di-halogenated purine, such as 2,6-dichloropurine. The differential reactivity of the two chlorine atoms allows for sequential and regioselective substitution reactions. The C6-chloro group is generally more susceptible to nucleophilic attack than the C2-chloro group, enabling the selective introduction of a benzyloxy group at C6, followed by further manipulations at the C2 position if required. nih.gov

One-Pot Functionalization Routes for Poly-Substituted Purines

One-pot synthesis offers an efficient and streamlined approach to constructing polysubstituted purines by combining multiple reaction steps into a single process without isolating intermediates. nih.govresearchgate.net This strategy is highly valuable for building molecular diversity and is amenable to the creation of compound libraries. figshare.comfigshare.comnih.gov

For the synthesis of 2,6-disubstituted purines, a one-pot procedure might involve the initial formation of the purine ring from appropriately substituted pyrimidine (B1678525) precursors, followed by in-situ functionalization at the C2 and C6 positions. For instance, a method has been reported for the synthesis of highly substituted purines in good to high yields through a one-pot, metal-free, scalable method using the Traube synthesis adapted to Vilsmeier-type reagents. nih.govresearchgate.net This approach allows for the preparation of 9-aryl-substituted chloropurines from 5-amino-4-chloropyrimidines. nih.govresearchgate.net

Solid-Phase Synthesis Techniques for Purine Libraries

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of compounds, including purine derivatives. frontiersin.orgwikipedia.orgbachem.com In this method, the purine scaffold is attached to a solid support (resin), and subsequent chemical transformations are carried out in a stepwise manner. wikipedia.orgbachem.com The use of a solid support simplifies the purification process, as excess reagents and byproducts can be easily washed away. wikipedia.orgbachem.com

This technique is particularly well-suited for the combinatorial synthesis of 2,6,9-trisubstituted purine libraries. researchgate.net For example, a 2,6-dichloropurine can be attached to a solid support at the N9 position. The differential reactivity of the C6 and C2 chloro groups can then be exploited to introduce a variety of substituents in a sequential manner. Microwave-assisted solid-phase synthesis (MASS) has been shown to accelerate the nucleophilic displacement of halogens by amines at the C-2 position of the purine nucleus, further enhancing the efficiency of library synthesis. researchgate.net The final products are then cleaved from the solid support to yield the desired purine derivatives. The development of modular solid-phase synthesis approaches allows for the efficient installation of various functional groups onto the purine core. rsc.org

Table 2: Overview of Advanced Synthetic Strategies for Purine Analogues

| Strategy | Description | Key Advantages |

|---|---|---|

| Regioselective Halogenation | Methods to selectively introduce a halogen atom at a specific position on the purine ring, often utilizing protecting groups or exploiting inherent reactivity differences. nih.govacs.org | Enables precise control over the substitution pattern, which is crucial for structure-activity relationship studies. |

| One-Pot Functionalization | Multiple reaction steps are performed in a single reaction vessel without the isolation of intermediates. nih.govresearchgate.netfigshare.comfigshare.comnih.gov | Increased efficiency, reduced waste, and streamlined synthesis of complex molecules. nih.govresearchgate.net |

| Solid-Phase Synthesis | The purine scaffold is attached to a solid support, allowing for the sequential addition of substituents and simplified purification. frontiersin.orgwikipedia.orgbachem.comresearchgate.netrsc.org | Facilitates the rapid generation of large libraries of compounds for high-throughput screening and drug discovery. frontiersin.orgwikipedia.orgbachem.com |

Synthesis of N9-Substituted Purine Derivatives with Benzyloxypurine Moieties

The introduction of substituents at the N9 position of the purine ring is a common strategy for modulating the biological activity and physicochemical properties of purine derivatives. Direct alkylation and the Mitsunobu reaction are two of the most prevalent methods for achieving N9-substitution of purine scaffolds, including those containing the benzyloxypurine moiety.

Direct alkylation of 6-substituted-2-chloropurines, such as 6-(benzyloxy)-2-chloro-1H-purine, is typically accomplished by reacting the purine with an alkyl halide in the presence of a base. A common challenge in this approach is the potential for alkylation to occur at both the N7 and N9 positions, leading to a mixture of regioisomers. The thermodynamically more stable N9 isomer is generally the major product. nih.gov In some cases, heating the reaction mixture can facilitate the conversion of the N7-alkylated isomer to the more stable N9-alkylated product. mdpi.com For instance, the reaction of 6-chloropurine with a haloether in dimethylformamide (DMF) in the presence of potassium carbonate can yield a mixture of N7 and N9 isomers, with subsequent heating favoring the formation of the N9-substituted product. mdpi.com

A study on the alkylation of 2-amino-6-chloropurine (B14584) with 4-(2-amino-6-chloropurin-9-yl)-1-benzyloxy-2-benzyloxymethyl-2-butene in the presence of anhydrous potassium carbonate in DMF at 100°C demonstrates a successful N9-alkylation. prepchem.com While this example involves a different substituent at the 2-position, the fundamental principle of N9-alkylation under basic conditions is directly applicable to 6-(benzyloxy)-2-chloro-1H-purine.

The Mitsunobu reaction offers an alternative and often more regioselective method for N9-alkylation. organic-chemistry.org This reaction involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD), to activate an alcohol for nucleophilic attack by the purine nitrogen. organic-chemistry.org The Mitsunobu reaction generally proceeds with high N9-selectivity, minimizing the formation of the N7-isomer. zju.edu.cn For example, the coupling of bis-Boc-protected 2-amino-6-chloropurine with an alcohol under Mitsunobu conditions (PPh₃ and DNAD in THF) resulted in a 92% yield of the desired N9-alkylated product with no detectable N7-isomer. zju.edu.cn This highlights the efficiency and selectivity of the Mitsunobu reaction for N9-substitution of purine systems.

Table 1: Examples of N9-Alkylation of Purine Derivatives

| Starting Purine | Alkylating Agent/Alcohol | Reagents and Conditions | Product(s) | Yield | Reference |

| 6-Chloropurine | Bromoether | K₂CO₃, DMSO, room temp, 39h | 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol and N7-isomer | Not specified | mdpi.com |

| 2-Amino-6-chloropurine | 4-(2-amino-6-chloropurin-9-yl)-1-benzyloxy-2-benzyloxymethyl-2-butene | K₂CO₃, DMF, 100°C, 5 min | N9-alkylated product | Not specified | prepchem.com |

| bis-Boc-2-amino-6-chloropurine | 5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxane | PPh₃, DNAD, THF, room temp, 60 min | N9-alkylated product | 92% | zju.edu.cn |

| 6-Chloropurine | Alcohol 16 | DEAD, PPh₃, THF | N9-substituted diol 8 | 66% (2 steps) | nih.gov |

| 6-Chloropurine 3'-O-benzoylriboside | Benzyl alcohol | DEAD, PPh₃, various solvents | 2'-O-benzyl derivative | 4.6-62.9% | nih.gov |

Synthesis of Advanced 6-(BENZYLOXY)-2-CHLORO-1H-PURINE Derivatives

The 6-(benzyloxy)-2-chloro-9-substituted-purine scaffold can be further elaborated to create more complex and potentially more potent bioactive molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are powerful tools for introducing new carbon-carbon and carbon-nitrogen bonds at the 2- and 6-positions of the purine ring.

The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds between a halide (or triflate) and an organoboron compound, typically a boronic acid or ester. libretexts.org This reaction has been successfully applied to 6-halopurines to synthesize 6-aryl- and 6-alkenylpurines. lookchem.com A key finding for the synthesis of advanced 6-(benzyloxy)-2-chloro-1H-purine derivatives is the regioselective Suzuki-Miyaura coupling of 9-benzyl-2,6-dichloropurine. When reacted with one equivalent of phenylboronic acid, the coupling occurs selectively at the more reactive C6 position, yielding 9-benzyl-2-chloro-6-phenylpurine. researchgate.net This demonstrates that the 2-chloro substituent can remain intact while functionalizing the 6-position, a strategy directly applicable to 9-substituted-6-(benzyloxy)-2-chloropurine. The reaction of 9-benzyl-6-chloropurine with various arylboronic acids in the presence of a palladium catalyst and a base like potassium carbonate in toluene (B28343) or aqueous DME has been shown to produce 6-arylpurines in moderate to excellent yields. lookchem.com

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds between a halide and an amine. researchgate.netresearchgate.net This method is highly effective for the synthesis of N-substituted purine derivatives. For example, the amination of (hetero)aryl chlorides with primary or secondary amines can be achieved using a palladium catalyst with a suitable phosphine ligand, such as MorDalPhos, under aqueous or solvent-free conditions. researchgate.net This reaction can be used to introduce a wide variety of amine-containing substituents at the 2-position of the 6-(benzyloxy)-9-substituted-purine core, further diversifying the chemical space of these compounds.

Table 2: Examples of Advanced Synthesis from Halopurine Derivatives

| Starting Material | Coupling Partner | Catalyst/Reagents | Product | Yield | Reference |

| 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene, 100°C, 24h | 9-Benzyl-6-phenylpurine | 95% | lookchem.com |

| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid (1 equiv.) | Not specified | 9-Benzyl-2-chloro-6-phenylpurine | Good | researchgate.net |

| 6-Chloropurine nucleosides | Thiophene- and Furanboronic acids | Pd catalyst, aq. n-Butanol | 6-Arylpurine nucleosides | Near quantitative | acs.org |

| (Hetero)aryl chlorides | Primary or secondary amines | [Pd(cinnamyl)Cl]₂/Mor-DalPhos | Aminated products | Good to excellent | researchgate.net |

| Benzyl bromide | Potassium aryltrifluoroborates | PdCl₂(dppf)·CH₂Cl₂ | Methylene-linked biaryls | Good | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 6 Benzyloxy 2 Chloro 1h Purine Analogs

Regioselectivity in Purine (B94841) Alkylation and Acylation

The alkylation of purine derivatives, such as 6-(benzyloxy)-2-chloro-1H-purine, is a fundamental transformation that often results in a mixture of regioisomers, primarily at the N7 and N9 positions of the purine ring. nih.gov The distribution of these products is influenced by a combination of steric and electronic factors.

Generally, the alkylation of 6-substituted purines with alkyl halides under basic conditions yields a mixture of N7- and N9-alkylated products. nih.gov The N9 isomer is typically the major product due to its greater thermodynamic stability. acs.org However, the kinetic product, the N7-isomer, can sometimes be favored under specific reaction conditions.

The nature of the substituent at the C6 position plays a crucial role in directing the regioselectivity of alkylation. For instance, the presence of a bulky substituent at the C6 position can sterically hinder the approach of an alkylating agent to the N7 position, thereby favoring the formation of the N9-isomer. A study on 6-(heteroaryl)purines demonstrated that a coplanar conformation of the heteroaryl and purine rings effectively shields the N7 position, leading to highly regiospecific N9 alkylation. nih.gov In the case of 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine, where the rings are rotated, a mixture of N9 and N7 isomers was observed, highlighting the importance of steric shielding. nih.gov

The following table summarizes the regioselectivity observed in the alkylation of various 6-substituted-2-chloropurines:

| C6-Substituent | Alkylating Agent | Reaction Conditions | N9/N7 Ratio | Reference |

|---|---|---|---|---|

| 2-butylimidazol-1-yl | Ethyl iodide | NaH, DMF | Exclusive N9 | nih.gov |

| 4,5-diphenylimidazol-1-yl | Ethyl iodide | NaH, DMF | ~5:1 | nih.gov |

N7/N9 Isomerization Dynamics in Purine Systems

The interconversion between N7 and N9 isomers is a dynamic process in purine chemistry, governed by kinetic and thermodynamic factors. The relative stability of these isomers and the energy barrier for their interconversion are influenced by the substituents on the purine ring.

In many purine systems, the N9-substituted isomer is the thermodynamically more stable product, while the N7-substituted isomer is often the kinetically favored product. acs.org This means that under conditions that allow for equilibrium to be reached (e.g., higher temperatures, longer reaction times), the N9 isomer will predominate. Conversely, under kinetically controlled conditions (e.g., lower temperatures, shorter reaction times), a higher proportion of the N7 isomer can be obtained. acs.org

For example, in the tert-butylation of 6-chloropurine (B14466), the N7-isomer is the initial product, but it can isomerize to the more stable N9-isomer upon heating or in the presence of an acid catalyst. acs.org The instability of the N7-(tert-butyl) group in the presence of acidic compounds highlights the thermodynamic preference for the N9-isomer. acs.org

| Isomer | Kinetic/Thermodynamic Favorability | Conditions Favoring Formation | Reference |

|---|---|---|---|

| N7-substituted purine | Kinetic | Lower temperature, shorter reaction time | acs.org |

| N9-substituted purine | Thermodynamic | Higher temperature, longer reaction time, acid catalysis | acs.org |

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Purine Ring

The chloro substituent at the C2 position of 6-(benzyloxy)-2-chloro-1H-purine makes the purine ring susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a key transformation for introducing a wide range of functional groups at this position.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. nih.gov In the first step, the nucleophile attacks the carbon atom bearing the leaving group (in this case, the C2 carbon), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. frontiersin.orgyoutube.com The aromaticity of the purine ring is temporarily disrupted in this intermediate. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the purine ring is restored.

The rate of SNAr reactions is influenced by several factors, including the nature of the leaving group, the nucleophile, and the substituents on the aromatic ring. For heteroaryl chlorides, the reactivity is significantly enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex. nih.gov In the context of purines, the nitrogen atoms within the ring system act as electron-withdrawing groups, facilitating SNAr reactions.

Kinetic studies on the amination of 2-chloropyrimidine, a related heterocyclic system, have shown that it is significantly more reactive than chloropyrazine, highlighting the activating effect of the additional nitrogen atom in the pyrimidine (B1678525) ring. nih.gov The reactivity of halopurines in SNAr reactions generally follows the order F > Cl ≈ Br > I. byu.edu

| Reaction Step | Description | Key Intermediate | Reference |

|---|---|---|---|

| 1. Nucleophilic Attack | The nucleophile attacks the C2 carbon of the purine ring. | Meisenheimer Complex | frontiersin.orgyoutube.com |

| 2. Leaving Group Departure | The chloride ion is eliminated, restoring the aromaticity of the purine ring. |

Stability and Cleavage of Benzylic Ether Linkages in Purine Derivatives

The benzyloxy group at the C6 position of 6-(benzyloxy)-2-chloro-1H-purine serves as a versatile protecting group for the hydroxyl functionality. Its stability and the methods for its cleavage are important considerations in the synthetic manipulation of this compound.

Benzyl (B1604629) ethers are generally stable to a wide range of reaction conditions, but they can be cleaved under specific conditions. Common methods for the debenzylation of purine derivatives include catalytic transfer hydrogenation and treatment with Lewis acids.

Catalytic Transfer Hydrogenation: This method involves the use of a hydrogen donor, such as formic acid or ammonium (B1175870) formate, in the presence of a palladium catalyst (e.g., Pd/C). acs.orgresearchgate.netnih.gov This technique is often preferred over traditional hydrogenation with hydrogen gas due to its milder reaction conditions and operational simplicity. youtube.comyoutube.comresearchgate.net

Lewis Acid Cleavage: Boron trichloride (B1173362) (BCl₃) is an effective reagent for the cleavage of benzyl ethers. organic-chemistry.orgnih.gov The reaction can be performed at low temperatures and is often chemoselective, allowing for the removal of the benzyl group in the presence of other sensitive functional groups. organic-chemistry.orgresearchgate.net The addition of a cation scavenger, such as pentamethylbenzene, can prevent side reactions like Friedel-Crafts benzylation of electron-rich aromatic rings. researchgate.net

| Cleavage Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Catalytic Transfer Hydrogenation | Pd/C, H₂ or Hydrogen Donor (e.g., Formic Acid, Ammonium Formate) | Mild conditions, selective cleavage. | acs.orgresearchgate.netnih.govyoutube.comyoutube.comresearchgate.net |

| Lewis Acid Cleavage | BCl₃, often with a cation scavenger (e.g., pentamethylbenzene) | Low temperature, chemoselective. | organic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.net |

Structure Activity Relationship Sar Studies of 6 Benzyloxy 2 Chloro 1h Purine Derivatives

Impact of Substituents at C2 and C6 on Biological Activity

The biological activity of purine (B94841) derivatives is highly sensitive to the nature of the substituents at the C2 and C6 positions. The 6-(benzyloxy)-2-chloro-1H-purine core allows for systematic modifications at these sites to probe their influence on molecular interactions and cellular effects.

At the C6 position, replacing the benzyloxy group with various amino substituents is a common strategy. Studies on 6-substituted purines have shown that these modifications significantly impact their biological profiles, which include antifungal, antitumor, and antiviral activities. researchgate.netresearchgate.netredalyc.org For instance, the introduction of an arylpiperazinyl system at the C6 position of the purine ring has been found to be beneficial for cytotoxic activity in cancer cell lines. imtm.cz In contrast, thioether-linked derivatives at C6 were found to be superior to their oxygen and nitrogen isosteres in a series of purine derivatives developed as positive inotropic agents. researchgate.net

The C2 position is also a critical determinant of activity. The chlorine atom in the parent compound is a versatile handle for introducing diverse functionalities. In the development of cyclin-dependent kinase (CDK) inhibitors, various substituents at the C2 position were investigated. nih.gov A 3D-QSAR (Quantitative Structure-Activity Relationship) analysis of 2,6,9-trisubstituted purines revealed that bulky substituents at the C2 position are generally unfavorable for cytotoxic activity. imtm.cznih.gov This suggests that smaller, specific groups are preferred for optimal interaction with the target protein. For example, in a study of C-2, N-9 substituted 6-benzylaminopurine (B1666704) derivatives, a thiomorpholinyl group at C2 yielded the most potent CDK2 inhibitor. nih.gov

The interplay between substituents at both C2 and C6 is crucial. The combination of a 2-chloro substituent with a 6-amino-9-(substituted benzyl) group has been shown to affect the life cycle of parasites like Eimeria. nih.gov The electronic properties of these substituents also play a role; a 3D-QSAR study indicated that while steric properties have a greater impact, electronic factors still contribute significantly to the cytotoxicity of these compounds. imtm.cz

Role of N9-Substitution in Modulating Biological Effects

The N9 position of the purine ring is another key site for modification that profoundly modulates the biological effects of 6-(benzyloxy)-2-chloro-1H-purine derivatives. Alkylation or substitution at this nitrogen atom can alter the compound's physicochemical properties, such as solubility and lipophilicity, as well as its ability to interact with biological targets and its metabolic stability. researchgate.net

In the context of cytokinin activity, N9-substitution of 6-benzylaminopurine derivatives with groups like tetrahydropyranyl (THP) or tetrahydrofuranyl (THF) leads to compounds with increased biological activity in certain bioassays. researchgate.net This enhancement is possibly due to their reversible sequestration or the slow release of the active form over time. researchgate.net Specifically, substitution with a THP group at the N9 position was found to decrease the rate of degradation by the enzyme cytokinin oxidase/dehydrogenase. researchgate.net

For anticancer applications, N9-substitution is a common strategy to improve potency and selectivity. In a series of 2,6,9-trisubstituted purines designed as CDK inhibitors, the N9 position was substituted with various alkyl groups, such as isopropyl. nih.gov The compound 6-benzylamino-2-thiomorpholinyl-9-isopropylpurine was identified as a highly potent inhibitor, demonstrating the importance of the N9-isopropyl group for activity. nih.gov Similarly, studies on N(6)-[(3-methylbut-2-en-1-yl)amino]purine (iP) derivatives showed that specific substitutions at the N9 atom by alkyl chains with various functional groups resulted in significant activity in Amaranthus and tobacco callus bioassays. nih.gov

The regioselectivity of substitution (N9 versus N7) is also a critical factor. Generally, alkylation of 6-chloropurine (B14466) results in a mixture of N9 and N7 isomers, with the N9 isomer often being the major product. nih.govnih.gov The specific substituent and reaction conditions can influence this ratio, and since N7-substituted purines can have distinct biological activities, controlling this regioselectivity is an important aspect of synthesis. nih.gov

Influence of Chirality in Benzyloxy-Containing Purine Analogs on Receptor Interactions

Chirality, the "handedness" of a molecule, plays a pivotal role in drug design and development because biological systems, such as enzymes and receptors, are themselves chiral. mdpi.comnih.gov Consequently, enantiomers of a chiral drug can exhibit significantly different pharmacological, metabolic, and toxicological profiles. mdpi.comnih.gov The enantiomer that produces the desired therapeutic effect is termed the "eutomer," while the less active or inactive one is the "distomer". mdpi.com

In the context of purine analogs, the introduction of a chiral center can lead to enhanced selectivity and potency. nih.gov This is particularly relevant for benzyloxy-containing purines where a chiral substituent can be incorporated either on the benzyl (B1604629) group or at another position on the purine scaffold. For example, acyclic nucleoside phosphonates, which are purine analogs, demonstrate that chirality is a key determinant of their antiviral and immunostimulatory activity. nih.gov The (R)-enantiomer of 9-[2-(phosphonomethoxy)propyl]adenine (tenofovir) is the biologically active form used as an antiviral drug. nih.gov

These compounds often exert their effects by interacting with purinergic receptors. nih.gov The specific stereochemistry of the ligand dictates how well it fits into the chiral binding pocket of the receptor. An optimal three-point interaction between the ligand and the receptor is often required for strong binding and subsequent biological response. mdpi.com

While specific studies focusing solely on the chirality of the benzyloxy group in 6-(benzyloxy)-2-chloro-1H-purine are not extensively detailed in the provided search results, the general principles strongly suggest that if a chiral center were introduced, the different enantiomers would likely have distinct interactions with their biological targets. nih.govnih.gov For instance, the synthesis of purine nucleosides bearing chiral substituents is a strategy to enhance selectivity for receptors within the purinergic signaling system, which are targets for cancer and metabolic disorders. nih.gov Therefore, controlling the stereochemistry is a critical aspect in the development of chiral purine-based therapeutic agents to maximize efficacy and minimize potential off-target effects. nih.gov

Structure-Based Design Principles for Purine Scaffolds in Medicinal Chemistry

The purine ring is considered a privileged scaffold in medicinal chemistry due to its presence in many endogenous ligands and its ability to form key interactions with a wide range of protein targets, including kinases, polymerases, and G-protein coupled receptors (GPCRs). acs.orgnih.gov Structure-based drug design (SBDD) leverages the three-dimensional structural information of a target protein, often obtained through X-ray crystallography or cryo-electron microscopy, to guide the design of potent and selective inhibitors. nih.govrsc.org

A primary principle of SBDD is to design ligands that are complementary in shape and chemical properties to the target's binding site. drugdesign.org For purine scaffolds, this involves modifying the core to optimize interactions. For example, in designing inhibitors for Heat shock protein 90 (Hsp90), the purine scaffold was used as a starting point. nih.govnih.gov By analyzing the crystal structure of Hsp90 in complex with purine-based inhibitors like BIIB021, medicinal chemists can identify key interactions, such as hydrogen bonds and π-π stacking, and unoccupied pockets within the ATP-binding site. nih.gov This knowledge allows for the rational design of new derivatives with modified substituents to fill these pockets and form additional favorable interactions, thereby improving binding affinity and potency. nih.govdrugdesign.org

Another key principle is scaffold hopping and hybridization, where the purine core is replaced by or fused with other heterocyclic systems to explore new chemical space and improve drug-like properties. rsc.org This approach can lead to novel compounds with different intellectual property profiles and potentially improved selectivity or pharmacokinetic properties. rsc.org

Iterative design is a fundamental aspect of the SBDD process. drugdesign.org It involves a cycle of designing a new compound based on structural insights, synthesizing it, testing its biological activity, and then determining the co-crystal structure of the new compound with the target protein. rsc.org This cycle provides direct feedback on whether the design hypothesis was successful and reveals new opportunities for optimization. rsc.orgdrugdesign.org For example, observing different binding modes for compounds within the same chemical series can be exploited as separate starting points for designing new, more specific series. rsc.org The successful development of numerous HIV-1 protease inhibitors is a testament to the power of this iterative, structure-based approach. drugdesign.org

By applying these principles, medicinal chemists can rationally evolve a weakly binding purine fragment into a highly potent and selective drug candidate, optimizing not just for potency but also for other critical properties like solubility and metabolic stability. rsc.orgacs.org

Molecular Interactions and Biological Mechanisms of Action

Interaction with DNA Repair Enzymes: O⁶-Alkylguanine-DNA Alkyltransferase (AGT) Inhibition

A primary mechanism of resistance to DNA alkylating cancer therapies is the action of the DNA repair protein O⁶-Alkylguanine-DNA Alkyltransferase (AGT). rsc.org This enzyme removes alkyl groups from the O-6 position of guanine (B1146940) in DNA, thereby reversing the cytotoxic lesions induced by agents like nitrosoureas and temozolomide. ugr.esnih.gov Analogs of 6-(benzyloxy)-2-chloro-1H-purine have been strategically designed to inhibit AGT, sensitizing tumor cells to these chemotherapeutic agents. rsc.orgugr.es

The active inhibitor, O⁶-benzylguanine (O⁶-BG), is a potent inactivator of AGT. nih.gov It functions as a pseudosubstrate for the enzyme. rsc.org The AGT protein mistakenly recognizes O⁶-BG and transfers the benzyl (B1604629) group from the purine (B94841) to its active site cysteine residue. rsc.org This process is irreversible and renders the AGT protein incapable of repairing DNA damage, leading to enhanced sensitivity of the cancer cells to alkylating drugs. rsc.orgugr.es

A significant challenge in cancer therapy is selectively targeting tumor cells while sparing healthy tissue. Since AGT protects all cells, global inhibition can increase toxicity in normal tissues, such as bone marrow. rsc.org To overcome this, prodrug strategies have been developed to deliver AGT inhibitors selectively to the tumor microenvironment. One of the most promising approaches involves exploiting tumor hypoxia, a common feature where solid tumors have regions of low oxygen concentration. rsc.org

Researchers have designed hypoxia-activated prodrugs based on the 6-benzyloxy purine scaffold. rsc.org These compounds are inactive systemically but are metabolized into the active AGT inhibitor, O⁶-benzylguanine, specifically within the hypoxic regions of a tumor. rsc.org This selective activation is achieved by attaching a hypoxia-sensitive chemical group to the purine core. Once the active O⁶-benzylguanine is formed in hypoxic cells, it is expected to diffuse to surrounding aerobic tumor cells, broadening its therapeutic effect within the tumor mass. rsc.org

The specific chemical modification used to confer hypoxia selectivity involves masking the 2-amino group of the purine, which is essential for AGT inhibitory activity. rsc.org This is accomplished by converting the amino group into an aryldiazenyl (azo) linkage, creating a 6-(benzyloxy)-2-(aryldiazenyl)-9H-purine prodrug. rsc.org This azo linkage is stable under normal oxygen conditions (normoxia). rsc.org

However, in the reductive environment characteristic of tumor hypoxia, cellular enzymes reduce the azo linkage. rsc.org This reduction cleaves the bond and unmasks the latent 2-amino group, converting the prodrug into the active AGT inhibitor, O⁶-benzylguanine. rsc.org This bioactivation mechanism ensures that the potent AGT-inhibiting molecule is released preferentially at the tumor site, minimizing systemic exposure and associated toxicity. rsc.org

Cellular Pathway Modulation by 6-(BENZYLOXY)-2-CHLORO-1H-PURINE Analogs

The ultimate effect of AGT inhibition by O⁶-benzylguanine is the potentiation of DNA-damaging agents, which triggers downstream cellular pathways leading to cell death and inhibition of proliferation. Furthermore, other analogs of the 6-benzyloxy purine structure have been found to interact with different key cellular proteins, including kinases involved in cell fate decisions.

When AGT is inhibited by O⁶-benzylguanine, DNA lesions caused by alkylating agents persist. nih.gov This sustained DNA damage is a powerful trigger for apoptosis, or programmed cell death. The presence of un-repaired O⁶-alkylguanine adducts can lead to the formation of DNA double-strand breaks during replication, which activates cell death signaling cascades. nih.gov

The combination of O⁶-benzylguanine with alkylating agents has been shown to induce apoptosis, a process that can be measured by assays for DNA fragmentation (TUNEL) and the externalization of phosphatidylserine (B164497) (Annexin V staining). nih.gov In some cellular contexts, this apoptotic response involves the modulation of the p53 tumor suppressor protein and its downstream targets. rsc.org By preventing DNA repair, O⁶-benzylguanine ensures that the damage inflicted by chemotherapy is lethal, pushing the cancer cell toward self-destruction. rsc.orgnih.gov

In addition to apoptosis, the accumulation of DNA damage can halt the cell division cycle. nih.gov When DNA replication forks encounter un-repaired lesions, they may stall or collapse, activating DNA damage response (DDR) checkpoints. nih.gov These checkpoints, primarily at the G2/M phase transition, arrest the cell cycle to provide time for DNA repair. nih.gov

However, in the presence of an AGT inhibitor like O⁶-benzylguanine, the damage is not repaired, leading to prolonged cell cycle arrest. nih.gov This sustained arrest can itself be a prelude to apoptosis or cellular senescence, effectively preventing the proliferation of cancer cells with damaged genomes. nih.gov The regulation of the cell cycle is intrinsically linked to purine metabolism, as purine biosynthesis is critical for the G1 to S phase transition, further highlighting the impact of purine analogs on cell proliferation.

Beyond the realm of DNA repair, other analogs of the 6-benzyloxy purine structure have been explored for their ability to inhibit protein kinases, which are crucial regulators of cellular signaling. A study focused on a library of 6,8,9-poly-substituted purines identified an analog, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine , as a selective inhibitor of Death-Associated Protein Kinase 1 (DAPK-1). rsc.orgnih.gov

DAPK-1 is a serine/threonine kinase implicated in multiple cell death pathways, including apoptosis and autophagy. rsc.orgnih.gov The identification of a 6-benzyloxy purine derivative as a selective DAPK-1 inhibitor was a significant finding, as many kinase inhibitors target multiple proteins. rsc.org This analog, compound 6d in the study, was the most potent of the series, exhibiting an IC₅₀ value of 2.5 µM against DAPK-1, suggesting that this class of compounds holds potential for modulating kinase-dependent cell death pathways. rsc.orgnih.gov This finding indicates that the 6-benzyloxy purine scaffold is versatile and can be modified to target distinct cellular proteins beyond AGT. rsc.org

Data Tables

Table 1: DAPK-1 Inhibition by 6,8,9-poly-substituted Purine Analogs

| Compound | Structure | IC₅₀ against DAPK-1 (µM) | Reference |

|---|---|---|---|

| Compound 5e | 6-(3,5-dimethoxybenzyloxy)-8-phenyl-9H-purine | 11.1 | rsc.org |

| Compound 5i | 6-(naphthalen-2-ylmethoxy)-8-phenyl-9H-purine | 10.5 | rsc.org |

| Compound 6a | 6-benzyloxy-9-isopropyl-8-phenyl-9H-purine | 8.4 | rsc.org |

| Compound 6d | 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine | 2.5 | rsc.orgnih.gov |

Interactions with Purine Metabolic Pathways

Purine metabolism is a fundamental cellular process divided into two main routes: the de novo synthesis pathway, which builds purine nucleotides from simpler molecules, and the salvage pathway, which recycles pre-existing purine bases and nucleosides. nih.govpixorize.com The ability of purine analogues to interfere with these pathways is a key mechanism for their biological effects.

Influence on De Novo Purine Synthesis

The de novo purine synthesis pathway is a multi-step enzymatic process that constructs the purine ring from precursors like phosphoribosyl pyrophosphate (PRPP), amino acids, and formate. researchgate.net This pathway is crucial for providing the necessary building blocks for DNA and RNA, especially in rapidly proliferating cells. nih.gov

Currently, there is no specific information available in the scientific literature detailing the direct influence of 6-(Benzyloxy)-2-chloro-1H-purine on the enzymes or regulatory steps of the de novo purine synthesis pathway.

Modulation of Purine Salvage Pathways

The purine salvage pathway provides an energetically efficient alternative to de novo synthesis by recycling purine bases (like adenine (B156593), guanine, and hypoxanthine) and converting them back into nucleotides. nih.govnih.gov A critical enzyme in this pathway is Purine Nucleoside Phosphorylase (PNP), which catalyzes the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. nih.gov Inhibition of PNP can disrupt the balance of purine metabolites and is a target for drug development.

Research has demonstrated that 6-(Benzyloxy)-2-chloro-1H-purine is a potent inhibitor of hexameric E. coli Purine Nucleoside Phosphorylase (PNP). nih.gov In a study evaluating a series of 6-aryloxy- and 6-arylalkoxy-2-chloropurines, the benzyloxy derivative was identified as one of the most effective inhibitors. nih.gov

The inhibition was characterized as a mixed-type, indicating that the compound can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The uncompetitive inhibition constant (Kiu), which reflects binding to the enzyme-substrate complex, was found to be 0.6 µM, highlighting its significant inhibitory activity. nih.gov This potent inhibition is attributed to the ability of the derivative to form a dead-end ternary complex with the enzyme and orthophosphate. nih.gov Notably, these derivatives, including 6-(Benzyloxy)-2-chloro-1H-purine, are selective for hexameric PNPs (like that of E. coli) and show no inhibitory activity against trimeric PNPs from other sources like Cellulomonas sp. nih.gov

Inhibition of E. coli Purine Nucleoside Phosphorylase (PNP) by 6-Substituted-2-chloropurines

| Compound Name | Inhibition Type | IC50 (µM) | Uncompetitive Inhibition Constant (Kiu) (µM) | Competitive Inhibition Constant (Kic) (µM) | Reference |

|---|---|---|---|---|---|

| 6-(Benzyloxy)-2-chloro-1H-purine | Mixed | Not Reported | 0.6 | Not Reported | nih.gov |

| 6-Benzylthio-2-chloro-1H-purine | Mixed | Not Reported | 0.4 | Not Reported | nih.gov |

| 2-Chloro-6-(2-phenyl-1-ethoxy)-1H-purine | Mixed | Not Reported | 1.4 | Not Reported | nih.gov |

| 2-Chloro-6-(3-phenyl-1-propoxy)-1H-purine | Mixed | Not Reported | 1.4 | Not Reported | nih.gov |

| 2-Chloro-6-ethoxy-1H-purine | Mixed | Not Reported | 2.2 | Not Reported | nih.gov |

| 2-Chloro-6-phenoxy-1H-purine | Mixed | 26 | Not Reported | Not Reported | nih.gov |

Receptor-Specific Interactions (e.g., Cytokinin Receptors)

Cytokinins are a class of plant hormones structurally related to adenine, which regulate cell growth, division, and differentiation. Their signals are perceived by specific membrane receptors, such as AHK2, AHK3, and CRE1/AHK4 in Arabidopsis. nih.govnih.gov Due to their structural similarity to N6-substituted adenines like the natural cytokinin N6-benzyladenine, synthetic purine derivatives are often investigated for their ability to interact with these receptors, either as agonists (activators) or antagonists (inhibitors). nih.gov

However, based on available scientific literature, there is no specific data on the interaction of 6-(Benzyloxy)-2-chloro-1H-purine with cytokinin receptors. Studies have focused on structurally distinct analogues, such as N6-benzylaminopurine derivatives, which possess a nitrogen linker between the purine ring and the benzyl group, rather than the oxygen linker found in 6-(Benzyloxy)-2-chloro-1H-purine. nih.govnih.gov

Computational and Theoretical Investigations of 6 Benzyloxy 2 Chloro 1h Purine

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various chemical properties, including molecular geometry, vibrational frequencies, and electronic properties like ionization potentials and electron affinities.

For 6-(benzyloxy)-2-chloro-1H-purine, DFT calculations can elucidate the distribution of electron density and identify the most reactive sites within the molecule. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, DFT can be used to calculate the electrostatic potential (ESP) mapped onto the electron density surface. This map reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is vital for understanding and predicting intermolecular interactions, particularly in the context of drug-receptor binding.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 6-(BENZYLOXY)-2-CHLORO-1H-PURINE

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Studies

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the time-dependent behavior of a molecular system, MD provides detailed information on the conformational flexibility and structural dynamics of 6-(benzyloxy)-2-chloro-1H-purine.

These simulations can reveal the preferred conformations of the molecule in different environments, such as in solution or within a protein binding pocket. Understanding the conformational landscape is essential, as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape that is complementary to its biological target.

In the context of binding studies, MD simulations can be used to explore the stability of the ligand-receptor complex over time. By analyzing the trajectory of the simulation, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and specificity. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common analyses performed to assess the stability of the complex and the flexibility of individual residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are built by identifying molecular descriptors that correlate with the observed activity. Descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

For a series of purine (B94841) derivatives including 6-(benzyloxy)-2-chloro-1H-purine, a QSAR model could be developed to predict their inhibitory activity against a particular enzyme, for instance. By analyzing a training set of compounds with known activities, a mathematical equation is derived that can then be used to predict the activity of new, untested compounds. This approach significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.

A typical QSAR equation might take the form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where the descriptors could be parameters like molecular weight, logP (lipophilicity), molar refractivity, and electronic parameters. The quality of a QSAR model is assessed by its statistical significance, predictive power, and the robustness of the correlation.

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a small molecule like 6-(benzyloxy)-2-chloro-1H-purine might bind to the active site of a target protein.

The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them. The scoring function estimates the binding affinity, with lower scores typically indicating a more favorable interaction.

Successful docking studies can provide valuable insights into the binding mode of a ligand, highlighting key intermolecular interactions such as hydrogen bonds, salt bridges, and hydrophobic interactions that stabilize the complex. This information is crucial for understanding the mechanism of action and for designing modifications to the ligand to improve its binding affinity and selectivity.

Table 2: Hypothetical Molecular Docking Results for 6-(BENZYLOXY)-2-CHLORO-1H-PURINE with a Target Kinase

| Parameter | Value | Description |

| Binding Energy | -8.5 kcal/mol | Estimated free energy of binding. |

| Key Interacting Residues | Lys76, Leu132, Asp184 | Amino acid residues in the active site forming key interactions. |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed with the protein backbone or side chains. |

| Hydrophobic Interactions | Benzyl (B1604629) group with a hydrophobic pocket | Specific non-polar interactions contributing to binding. |

Theoretical Studies on Reaction Mechanisms and Tautomerism

Theoretical studies, often employing quantum chemistry methods like DFT, can be used to investigate the mechanisms of chemical reactions and to explore the relative stabilities of different tautomers of 6-(benzyloxy)-2-chloro-1H-purine.

Purines can exist in different tautomeric forms due to the migration of a proton. The relative stability of these tautomers can significantly impact the molecule's chemical and biological properties, including its ability to act as a hydrogen bond donor or acceptor in interactions with a biological target. Computational methods can calculate the relative energies of these tautomers, providing insight into which form is likely to predominate under physiological conditions.

Furthermore, these theoretical approaches can be used to model the transition states and reaction pathways of potential metabolic transformations of 6-(benzyloxy)-2-chloro-1H-purine. This can help in predicting potential metabolites and understanding the compound's metabolic stability, which is a critical aspect of its pharmacokinetic profile.

Advanced Spectroscopic Characterization in Research of Purine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For purine (B94841) analogs, it not only confirms the carbon-hydrogen framework but also provides critical information about the dynamic processes such as tautomerism.

Proton NMR (¹H NMR) provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In 6-(benzyloxy)-2-chloro-1H-purine, the spectrum is expected to show distinct signals for the protons of the benzyl (B1604629) group and the purine core.

The key feature of the purine ring in this context is its prototropic tautomerism, primarily the equilibrium between the N(7)H and N(9)H forms. researchgate.net At room temperature, if the proton exchange between N7 and N9 is rapid on the NMR timescale, the spectrum will show a single set of time-averaged signals. However, at low temperatures, this exchange can be slowed, allowing for the observation of two distinct sets of signals corresponding to each tautomer. researchgate.net The ratio of these tautomers can be influenced significantly by substituents at the C6 position. researchgate.net

Expected ¹H NMR Signals:

Purine H-8 Proton: A singlet, whose chemical shift is sensitive to the tautomeric state.

Benzylic Protons (-O-CH₂-Ph): A singlet, typically found in the range of 5.0-5.5 ppm.

Phenyl Protons (-C₆H₅): A multiplet corresponding to the five protons of the benzene (B151609) ring, usually observed between 7.2 and 7.5 ppm. chemicalbook.com

Purine N-H Proton: A broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature. Its observation can confirm the presence of the N-H tautomers.

Interactive Table: Predicted ¹H NMR Chemical Shifts (δ) in ppm

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| N-H | Variable (e.g., 13.0-14.0) | Broad Singlet (br s) | Position is highly variable and depends on the N7-H/N9-H equilibrium and solvent. chemicalbook.com |

| C8-H | ~8.2-8.5 | Singlet (s) | The exact shift is sensitive to the dominant tautomer. |

| Phenyl (C₆H₅) | ~7.3-7.5 | Multiplet (m) | Corresponds to the five protons of the benzyl group's aromatic ring. rsc.org |

| Benzylic (CH₂) | ~5.4-5.6 | Singlet (s) | Represents the two protons of the methylene (B1212753) bridge. |

Carbon-13 NMR (¹³C NMR) is used to determine the carbon framework of a molecule. Every unique carbon atom in 6-(benzyloxy)-2-chloro-1H-purine will produce a distinct signal, allowing for the complete mapping of its skeleton. The chemical shifts of the purine ring carbons are particularly informative about the effects of the chloro and benzyloxy substituents. nih.gov Halogen substitution significantly impacts the chemical shifts of the purine ring carbons. nih.govresearchgate.net

The comparison between experimental and theoretically calculated chemical shifts can aid in the definitive assignment of signals and provide further support for the predominant tautomeric form in solution. nih.gov

Interactive Table: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C2 | ~153-155 | Shift influenced by the attached chlorine atom. nih.gov |

| C4 | ~151-153 | Shift influenced by the adjacent N3 and C5. |

| C5 | ~120-125 | Represents a bridgehead carbon. |

| C6 | ~158-160 | Shift influenced by the benzyloxy group. |

| C8 | ~142-145 | The chemical shift is sensitive to the tautomeric form. nih.gov |

| Benzylic CH₂ | ~68-70 | Typical range for a benzylic ether carbon. |

| Phenyl C (ipso) | ~136-138 | The carbon attached to the -OCH₂- group. |

| Phenyl C (ortho, meta, para) | ~127-129 | Signals for the remaining aromatic carbons of the benzyl group. rsc.org |

Nitrogen-15 NMR (¹⁵N NMR) is an exceptionally sensitive probe for the electronic environment of nitrogen atoms and is particularly valuable for studying purines. acs.orgosti.gov The large chemical shift range of ¹⁵N and the direct involvement of the nitrogen lone pairs in tautomerism and protonation make it a superior technique for distinguishing between the N(7)H and N(9)H tautomers. researchgate.netnih.gov

The chemical shifts of N7 and N9 will differ significantly depending on which nitrogen is protonated. Similarly, the shifts of N1 and N3 are also affected by the tautomeric equilibrium. researchgate.net ¹H-¹⁵N heteronuclear multiple bond correlation (HMBC) experiments are often used to assign the nitrogen signals unambiguously. researchgate.netsigmaaldrich.com Computational (DFT) calculations of ¹⁵N chemical shifts often complement experimental data to confirm assignments and tautomeric structures. nih.govsigmaaldrich.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For 6-(benzyloxy)-2-chloro-1H-purine (C₁₂H₉ClN₄O), high-resolution mass spectrometry (HRMS) can confirm its elemental formula by providing a highly accurate mass measurement. nih.govmdpi.com

The fragmentation of purine derivatives in the mass spectrometer provides valuable structural clues. nih.gov Common fragmentation pathways for 6-(benzyloxy)-2-chloro-1H-purine would likely include:

Loss of the benzyl group: Cleavage of the O-CH₂ bond can lead to the formation of a stable tropylium (B1234903) cation (m/z 91) or a benzyl radical.

Cleavage of the benzyloxy group: Loss of the entire benzyloxy radical (C₇H₇O•).

Fragmentation of the purine ring: Subsequent fragmentation of the heterocyclic core can occur through various ring-opening pathways. nih.gov

Interactive Table: Mass Spectrometry Data for C₁₂H₉ClN₄O

| Parameter | Value | Method |

| Molecular Formula | C₁₂H₉ClN₄O | - |

| Nominal Mass | 260 g/mol | Calculated |

| Monoisotopic Mass | 260.0465 Da | Calculated |

| Expected Major Fragments | m/z 91 (C₇H₇⁺) | ESI-MS/MS |

| m/z 169/171 ([M-C₇H₇]⁺) | ESI-MS/MS |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of 6-(benzyloxy)-2-chloro-1H-purine would display characteristic absorption bands corresponding to its constituent bonds. While IR spectroscopy cannot distinguish between the N7-H and N9-H tautomers, it can confirm the presence of the key structural components.

The spectrum is dominated by absorptions from the purine and benzene rings, the N-H bond, the C-H bonds, and the C-O ether linkage. pressbooks.publumenlearning.com

Interactive Table: Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Aromatic (Purine & Phenyl) | Medium |

| 2950-2850 | C-H Stretch | Aliphatic (Benzylic CH₂) | Medium-Weak |

| ~1610, ~1580, ~1500 | C=C and C=N Stretch | Aromatic Rings | Medium-Strong |

| ~1250 | C-O-C Stretch | Aryl Ether | Strong |

| Variable (e.g., 3200-3400) | N-H Stretch | Purine N-H | Medium (Broad) |

| ~800-600 | C-Cl Stretch | Aryl Chloride | Medium-Strong |

Source: General IR absorption ranges from multiple sources. lumenlearning.comlibretexts.orglibretexts.org

Medicinal Chemistry Applications and Drug Discovery Potential

6-(BENZYLOXY)-2-CHLORO-1H-PURINE as a Versatile Synthetic Intermediate

6-(Benzyloxy)-2-chloro-1H-purine is a key starting material in the synthesis of a wide array of more complex purine (B94841) derivatives. Its utility stems from the differential reactivity of the chlorine atom at the C2 position and the benzyloxy group at the C6 position of the purine ring. The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities, while the benzyloxy group can be removed under specific conditions to yield a hydroxyl group. This versatility makes it a valuable scaffold for building libraries of substituted purines for screening in drug discovery programs.

The synthesis of 2,6,9-trisubstituted purines often commences with 2,6-dichloropurine (B15474). nih.gov The initial step typically involves the alkylation of the purine core, which can result in a mixture of N9 and N7-alkylated regioisomers. nih.gov Following the introduction of a substituent at the N9 position, the chlorine at the C6 position can be selectively displaced by a nucleophile, such as an amine or an alcohol. For instance, reaction with various amines can furnish 6-amino-2-chloro-9-substituted purines. Subsequently, the remaining chlorine at the C2 position can be substituted by another nucleophile. This stepwise approach allows for the controlled synthesis of purines with diverse substituents at the C2, C6, and N9 positions.

A notable application of this synthetic strategy is in the creation of 6-alkoxy-2-aminopurine derivatives, which have shown potential as inhibitors of Cyclin-Dependent Kinases (CDKs). researchgate.net The traditional synthesis, however, often used the alcohol reagent as the solvent, which limited the complexity of the group that could be introduced at the O6 position. researchgate.net More recent methods have sought to overcome this limitation to allow for the introduction of more complex functionalities, which is crucial for achieving selective targeting of specific enzymes. researchgate.net

The benzyloxy group, in particular, has been recognized for its role in the biological activity of various compounds. nih.gov In the context of purine synthesis, the "benzyloxy" motif linked to an aryl or heteroaryl ring has been a key feature in the development of new therapeutic agents. nih.gov This highlights the importance of intermediates like 6-(benzyloxy)-2-chloro-1H-purine in providing a platform for incorporating such pharmacologically significant groups.

Development of Purine-Based Therapeutics Targeting Specific Biological Pathways

The purine scaffold is a fundamental component of nucleic acids and is involved in a multitude of cellular processes, making it a "privileged scaffold" in drug discovery. nih.gov Derivatives of purine are being investigated for a wide range of therapeutic applications, including as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. researchgate.netnih.gov The development of these therapeutics often relies on the modification of the purine core to achieve selective interaction with specific biological targets.

One major area of focus is the development of purine derivatives as anticancer agents. nih.gov These compounds can target various proteins involved in cancer progression, such as protein kinases, which play a crucial role in cell cycle regulation and proliferation signaling. semanticscholar.org For example, 2,6,9-trisubstituted purines have been designed as inhibitors of cyclin-dependent kinases (CDKs) and other kinases like Src and VEGFR2, all of which are important targets in cancer therapy. semanticscholar.org The synthesis of these compounds often utilizes intermediates where the C2 and C6 positions are functionalized with reactive groups like chlorine, allowing for the introduction of diverse substituents to optimize binding to the target enzyme.

The purinergic signaling system, which involves ATP and adenosine (B11128) receptors, is another important target for purine-based therapeutics, particularly in the context of immune-mediated inflammatory diseases. nih.gov Researchers are actively designing selective agonists and antagonists for these receptor subtypes to modulate immune responses. nih.gov

The versatility of the purine scaffold allows for the creation of large libraries of compounds that can be screened against various biological targets. For instance, a series of 6-substituted purines were synthesized from 2-amino-6-chloropurine (B14584) and screened for their antifungal activity. researchgate.netresearchgate.net This highlights the broad potential of purine derivatives in addressing different diseases.

Rational Design of Novel Purine Scaffolds with Improved Biological Activity

The rational design of novel purine scaffolds is a key strategy in medicinal chemistry to develop compounds with enhanced potency and selectivity. nih.govtubitak.gov.tr This approach often involves structure-activity relationship (SAR) studies and computational modeling to guide the synthesis of new derivatives. nih.gov

A common strategy is to start with a known purine scaffold and systematically modify its substituents to improve its biological activity. For example, in the development of anticancer agents, researchers have explored the impact of different substituents at the C2, C6, and N9 positions of the purine ring. semanticscholar.org It was found that an arylpiperazinyl group at the C6 position was beneficial for cytotoxic activity, while bulky groups at the C2 position were not favorable. semanticscholar.org

The search for new antimicrobial agents has also benefited from the rational design of purine derivatives. Parasitic protozoa, for instance, rely on salvaging purine bases from their host, making the enzymes in this pathway attractive drug targets. nih.gov Structure-based drug design has been used to identify inhibitors of these enzymes, leading to the development of compounds with antiparasitic activity. nih.gov

Recent advances in synthetic methodologies have further expanded the possibilities for creating novel purine scaffolds. For example, late-stage functionalization techniques, such as photoredox/nickel dual catalytic cross-coupling, allow for the direct installation of diverse alkyl groups onto the purine core. nih.gov This enables medicinal chemists to explore a wider range of chemical space and accelerate the drug discovery process. nih.gov

The table below showcases examples of rationally designed purine derivatives and their reported biological activities.

| Compound Series | Target/Activity | Key Structural Features |

| 6,8,9-Trisubstituted purine analogues | Cytotoxic against human cancer cells | Phenyl group at the C-8 position. tubitak.gov.tr |

| 2,6,9-Trisubstituted purines | Antitumor agents | Arylpiperazinyl system at position 6. semanticscholar.org |

| 6-Substituted purines | Antifungal activity | Derived from 2-amino-6-chloropurine. researchgate.net |

| 6-Alkoxy-2-aminopurines | Cyclin-Dependent Kinase (CDK) inhibitors | Varied O6 functionality. researchgate.net |

Future Research Directions and Unexplored Avenues for 6 Benzyloxy 2 Chloro 1h Purine

The scaffold of 6-(benzyloxy)-2-chloro-1H-purine represents a valuable starting point for medicinal chemistry and drug discovery. Its purine (B94841) core is a ubiquitous feature in biologically active molecules, and the specific substitutions at the C2 and C6 positions offer versatile handles for chemical modification. Future research into this compound and its derivatives is poised to unlock new therapeutic potential by exploring innovative synthetic methodologies, delving deeper into biological mechanisms, leveraging advanced computational tools, and integrating systems-level data.

Q & A

Q. What ethical frameworks guide the use of 6-(benzyloxy)-2-chloro-1H-purine in animal studies?

- Methodological Answer : Adhere to institutional IACUC protocols for dosing (mg/kg), administration routes (oral/IP), and humane endpoints (e.g., tumor burden limits). Include sham controls and justify sample sizes via power analysis (α = 0.05, β = 0.2). Publish negative results to mitigate publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.